2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine
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Overview
Description
2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine is a heterocyclic compound with the molecular formula C₈H₉N₃O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is often used as a building block in the synthesis of various pharmaceuticals and research chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl isocyanate, followed by cyclization to form the oxazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-3-methyl-5-oxo-1-imidazolidinebutanoic Acid
- 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic Acid
- 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate
Uniqueness
2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-imino-3-methyl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C8H9N3O/c1-11-6-4-5(9)2-3-7(6)12-8(11)10/h2-4,10H,9H2,1H3 |
InChI Key |
KBZWXHNZDRHUPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)OC1=N |
Origin of Product |
United States |
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